molecular formula C23H26N2OS B2705073 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-75-9

3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

Cat. No. B2705073
CAS RN: 878053-75-9
M. Wt: 378.53
InChI Key: OSTJPQGFTUKJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, also known as TAK-659, is a small molecule inhibitor that binds to the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism Of Action

3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is a selective and irreversible inhibitor of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. BTK activation leads to the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT, which regulate cell survival and proliferation. 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole binds covalently to the cysteine residue of BTK, leading to the inhibition of BTK activity and downstream signaling pathways.
Biochemical and Physiological Effects:
3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has also been shown to inhibit B-cell activation and differentiation, as well as the production of cytokines and chemokines. In addition, 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has been shown to enhance the activity of immune effector cells, such as natural killer cells and T-cells, in preclinical studies.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is its selectivity and potency for BTK inhibition. 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. However, one of the limitations of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is its irreversible binding to BTK, which may lead to off-target effects and potential toxicity. In addition, 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole may have limited efficacy in patients with mutations in the BTK gene or resistance to other BTK inhibitors.

Future Directions

For the development of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. In addition, the combination of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole with other agents, such as venetoclax and rituximab, should be further explored in preclinical and clinical studies. The identification of biomarkers that can predict response to 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole and the development of companion diagnostics may also be important for the personalized treatment of B-cell malignancies. Finally, the exploration of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole in other indications, such as autoimmune diseases, should be further investigated.

Synthesis Methods

The synthesis of 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves several steps, starting from the reaction of 4-methylbenzenethiol with 1-bromo-3-nitrobenzene to form 4-methylbenzylthiol. The intermediate product is then reacted with 2-oxo-2-piperidin-1-ylacetic acid to form the corresponding ester. The final step involves the cyclization of the ester with 2-aminobenzothiazole to form 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has been extensively studied in preclinical models of B-cell malignancies, such as CLL and NHL. In vitro studies have shown that 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has potent antitumor activity and can prolong survival in animal models of CLL and NHL. 3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has also been shown to have synergistic effects with other agents, such as venetoclax and rituximab, in preclinical studies.

properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-18-9-11-19(12-10-18)17-27-22-15-25(21-8-4-3-7-20(21)22)16-23(26)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTJPQGFTUKJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.